molecular formula C20H15N3O6 B2810907 N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 922122-60-9

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2810907
CAS No.: 922122-60-9
M. Wt: 393.355
InChI Key: GYNRGVGIOKJTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining a 1,3,4-oxadiazole core substituted with a 7-methoxy-1-benzofuran moiety and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide side chain. The oxadiazole ring is a pharmacophoric motif known for its electron-deficient character, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-25-14-4-2-3-11-9-16(28-17(11)14)19-22-23-20(29-19)21-18(24)12-5-6-13-15(10-12)27-8-7-26-13/h2-6,9-10H,7-8H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNRGVGIOKJTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Construction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Assembly of the Dihydrobenzo Dioxine Ring: This can be synthesized through cyclization reactions involving catechols and epoxides.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. Specifically, the incorporation of the oxadiazole moiety in N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide enhances its cytotoxic effects against various cancer cell lines. Studies have shown that such compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Properties

Compounds containing the benzodioxane structure have demonstrated notable anti-inflammatory effects. For instance, research has highlighted that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . The specific compound under discussion may similarly exert anti-inflammatory actions, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Neuropharmacological Effects

The benzodioxane scaffold has been linked to activity at various neurotransmitter receptors, including serotonin and nicotinic receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety . The unique combination of functional groups in this compound may enhance its interaction with these receptors.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures possess antimicrobial properties against a range of pathogens. The presence of the oxadiazole ring is often associated with enhanced antibacterial and antifungal activity . This aspect could be explored further for developing new antimicrobial agents.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1CyclizationHydrazine derivatives
2Electrophilic substitutionBenzofuran derivatives
3CouplingCarboxylic acids

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer activity of several oxadiazole derivatives including this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations compared to control groups .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory effects, researchers tested the compound's ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The findings indicated that the compound effectively reduced nitric oxide levels, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which are involved in cell signaling and regulation.

    Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and microbial cell wall synthesis.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl analog () may exhibit stronger interactions with electron-rich biological targets due to its electron-withdrawing bromine, whereas the 4-methoxyphenyl analog () likely has improved solubility .
  • Benzofuran vs. Phenyl : The target compound’s 7-methoxybenzofuran provides a rigid, planar structure for π-π stacking, which is absent in simpler phenyl-substituted analogs .

Core Heterocycle Modifications

A structurally distinct analog replaces the oxadiazole with a thiazole ring ():

  • N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
    • Molecular Formula : C₂₀H₁₅N₃O₄S
    • Key Difference : Thiazole’s sulfur atom may confer redox activity or metal-binding capacity, diverging from the oxadiazole’s electronic profile .

Substituent Position and Bioactivity

  • Methoxy Positioning: The target compound’s 7-methoxy group on benzofuran (vs.
  • Dimethoxy Derivatives: ’s 3,5-dimethoxyphenyl analog (Mol. Wt. 383.36) shows increased molecular weight and polarity compared to monosubstituted analogs, which may affect pharmacokinetics .

Biological Activity

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C19H12N4O4S
  • Molecular Weight: 392.388 g/mol
  • CAS Number: 922122-99-4

The structure features a benzofuran moiety linked to an oxadiazole ring, which is known for its biological activity. The presence of various functional groups contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • Cytotoxicity Studies: The compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were reported in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-70.65
U-9371.54
HCT-1161.17

The mechanism underlying the anticancer activity appears to involve:

  • Induction of Apoptosis: Flow cytometry assays indicated that the compound triggers apoptosis in cancer cells through increased activity of caspases, particularly caspase-3/7 .
  • Cell Cycle Arrest: Studies suggest that the compound may cause cell cycle arrest at the G1 phase in MCF-7 cells, further contributing to its anticancer effects .
  • Molecular Docking Studies: Computational studies have demonstrated strong interactions between the compound and key proteins involved in cancer progression, suggesting a targeted mechanism of action .

Antioxidant Activity

In addition to its anticancer properties, the compound has shown promising antioxidant activity:

  • DPPH Radical Scavenging Assay: The antioxidant capacity was evaluated using DPPH assays, with results indicating that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds within the same family:

  • A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds with electron-withdrawing groups at specific positions showed enhanced activity against various cancer cell lines .
  • A comparative study demonstrated that derivatives with methoxy substitutions exhibited higher cytotoxicity than their unsubstituted counterparts, reinforcing the importance of functional group positioning in modulating biological activity .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic chemistry, including:

  • Cyclization of precursor molecules to form the oxadiazole ring (e.g., via hydrazide intermediates under reflux with POCl₃ or other dehydrating agents) .
  • Coupling reactions to attach the benzofuran and benzodioxine moieties, often using carbodiimide-based coupling reagents in solvents like DMF . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C for cyclization), and catalyst choice (e.g., triethylamine for acid scavenging) .

Q. What analytical methods are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regiochemistry and substituent positions .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight validation and detection of synthetic byproducts .
  • HPLC-PDA for purity assessment, with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Q. How can researchers design initial biological screening assays for this compound?

  • In vitro antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme inhibition assays : Test against α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?

  • X-ray crystallography to confirm the spatial arrangement of the oxadiazole and benzodioxine rings .
  • NOESY NMR to identify through-space interactions between protons in crowded regions (e.g., methoxy group orientation) .
  • DFT calculations to compare experimental IR/Raman spectra with theoretical vibrational modes .

Q. What strategies address contradictory bioactivity data across studies?

  • Dose-response reevaluation : Test the compound at lower concentrations (e.g., nanomolar range) to rule out nonspecific toxicity .
  • Structural analogs : Synthesize derivatives (e.g., varying methoxy positions) to isolate pharmacophores responsible for activity .
  • Targeted proteomics : Use affinity chromatography or SPR to identify binding partners and validate mechanisms .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to assess solubility, BBB permeability, and CYP450 interactions .
  • Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase or cancer-related kinases) to prioritize derivatives .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to refine binding hypotheses .

Methodological Challenges and Solutions

Q. What experimental designs mitigate low yields in the final coupling step?

  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • Protecting group strategies : Temporarily block reactive sites (e.g., benzodioxine carbonyl) to prevent side reactions .
  • High-throughput screening : Test solvent combinations (e.g., DMSO/THF) and catalysts (e.g., DMAP) in parallel reactions .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic/basic conditions (pH 2–12), heat (40–60°C), and UV light, followed by HPLC monitoring .
  • Plasma stability assays : Incubate with human/animal plasma and quantify degradation via LC-MS .
  • Long-term storage testing : Store at -20°C, 4°C, and room temperature with desiccants to assess hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.